6-Benzylpyrimidine-2,4(1h,3h)-dione

Description

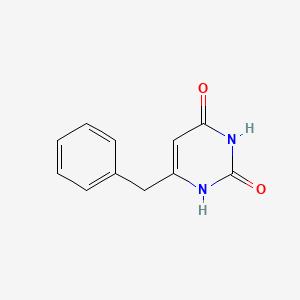

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-benzyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c14-10-7-9(12-11(15)13-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWULIABIMURATD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10295324 | |

| Record name | 6-benzylpyrimidine-2,4(1h,3h)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10295324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13345-11-4 | |

| Record name | NSC101191 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101191 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-benzylpyrimidine-2,4(1h,3h)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10295324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 6-Benzylpyrimidine-2,4(1H,3H)-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and biological properties of 6-Benzylpyrimidine-2,4(1H,3H)-dione, also known as 6-benzyluracil. This document consolidates available data on its identification, physicochemical characteristics, synthesis, and biological activities, with a focus on its potential in drug discovery.

Chemical Identity and Properties

This compound is a heterocyclic organic compound belonging to the pyrimidinedione family. The presence of a benzyl group at the 6-position of the uracil ring is a key structural feature influencing its chemical and biological properties.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 6-(phenylmethyl)-2,4(1H,3H)-Pyrimidinedione | [1] |

| Synonyms | 6-benzyluracil, 6-benzyl-1H-pyrimidine-2,4-dione | [1] |

| CAS Number | 13345-11-4 | [1] |

| Molecular Formula | C₁₁H₁₀N₂O₂ | [1] |

| Molecular Weight | 202.21 g/mol | [1] |

| Exact Mass | 202.074227566 g/mol | [1] |

| Appearance | Solid, Light yellow powder | [2] |

| Purity | ≥95.0% (commercial availability) | [2] |

Note: Specific experimental data for properties like melting point, boiling point, and solubility for the unsubstituted compound are not consistently reported in publicly available literature and may require experimental determination.

Synthesis and Characterization

The synthesis of 6-benzyluracil and its derivatives is of significant interest due to their biological activities. A common synthetic approach involves the condensation of a β-ketoester with urea or a urea equivalent.

General Synthesis Workflow

A plausible synthetic route, based on established methods for related compounds, is outlined below. This workflow represents a general strategy that can be adapted and optimized.

Caption: General workflow for the synthesis of 6-benzyluracil.

Experimental Protocol: Synthesis of 6-Substituted Pyrimidine-2,4-diones

The following protocol is a general method for the synthesis of 6-substituted pyrimidine-2,4-diones and can be adapted for 6-benzyluracil.[3]

-

Reaction Setup: A mixture of urea (1.0 mol) and an appropriate β-ketoester (e.g., ethyl benzoylacetate for 6-phenyl derivatives, 1.1 mol) in acetic anhydride (5 mL) is prepared in a suitable reaction vessel.

-

Heating: The reaction mixture is heated at 100-120°C for approximately 3 hours.

-

Work-up: The excess acetic anhydride and acetic acid formed during the reaction are removed under reduced pressure.

-

Precipitation: A 5% sodium hydroxide solution is slowly added to the cooled residue.

-

Isolation: The precipitate of the 6-substituted pyrimidine-2,4-dione is formed, filtered, washed with cold water, and can be recrystallized from a suitable solvent like ethanol.

Characterization

The structure of the synthesized this compound can be confirmed using various spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the molecular structure, confirming the presence of the benzyl and pyrimidinedione moieties, and determining the substitution pattern.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the C=O and N-H stretching vibrations of the uracil ring and the aromatic C-H and C=C vibrations of the benzyl group.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, which can further confirm the structure.

Biological Activity and Mechanism of Action

Derivatives of 6-benzyluracil have shown notable biological activity, particularly as antiviral agents.

Anti-HIV Activity

Several studies have focused on the synthesis and biological evaluation of 6-benzyluracil derivatives as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of the human immunodeficiency virus type 1 (HIV-1).[4][5][6] These compounds are analogues of HEPT (1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine).

The mechanism of action of these NNRTIs involves binding to a hydrophobic pocket in the HIV-1 reverse transcriptase enzyme, which is allosteric to the active site. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of the viral RNA genome into DNA.

Signaling Pathway Interaction

The primary molecular target of 6-benzyluracil derivatives in the context of HIV is the reverse transcriptase enzyme. The interaction is a direct binding event and does not typically involve the modulation of complex host cell signaling pathways for its primary antiviral effect. The logical relationship is a direct inhibition of the viral replication cycle.

Caption: Direct inhibition of HIV-1 reverse transcriptase by 6-benzyluracil derivatives.

Further research is required to explore other potential biological activities and to investigate if this compound or its derivatives interact with other cellular targets or signaling pathways. The pyrimidine scaffold is known to be a "privileged structure" in medicinal chemistry, and it is plausible that this compound could exhibit other pharmacological effects.[3]

Conclusion

This compound is a molecule of significant interest, particularly due to the established anti-HIV activity of its derivatives. This guide has provided a summary of its core chemical properties, a general synthetic approach, and an overview of its primary mechanism of action as an NNRTI. Further detailed experimental characterization of the parent compound and exploration of its broader pharmacological profile are warranted to fully realize its potential in drug development. Researchers and scientists are encouraged to use this information as a foundation for their investigations into this promising chemical entity.

References

- 1. echemi.com [echemi.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. medwinpublishers.com [medwinpublishers.com]

- 4. Design, Synthesis and Biological Evaluation of 1-[(2-benzyloxyl/alkoxyl) methyl]-5-halo-6-aryluracils as Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors with Improved Drug Resistance Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. [Synthesis of 6-benzyl-1-[(benzyloxy)methyl]-3-hydroxy-5-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characteristics of 6-Benzylpyrimidine-2,4(1H,3H)-dione

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

6-Benzylpyrimidine-2,4(1H,3H)-dione, commonly known as 6-benzyluracil, is a heterocyclic organic compound belonging to the pyrimidine family. As a derivative of uracil, a fundamental component of ribonucleic acid (RNA), this class of molecules is of significant interest in medicinal chemistry and drug development. Pyrimidine analogs are known to act as antimetabolites that can interfere with nucleic acid synthesis, giving them potential applications as antiviral, antibacterial, and anticancer agents.[1][2] This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, details the experimental protocols for their determination, and explores its biological context, including relevant synthesis and metabolic signaling pathways. While specific experimental data for this compound is limited in publicly accessible literature, this guide compiles predictive data and information from closely related analogs to provide a robust profile for research and development purposes.

Physicochemical Characteristics

The physicochemical properties of a compound are critical for determining its behavior in biological systems, influencing everything from solubility and membrane permeability to its interaction with molecular targets.[3] Due to a scarcity of direct experimental data for this compound, the following tables include data for structurally related compounds to provide a comparative reference.

Structural and Molecular Data

| Property | Value |

| IUPAC Name | This compound |

| Common Name | 6-Benzyluracil |

| Molecular Formula | C₁₁H₁₀N₂O₂ |

| Molecular Weight | 202.21 g/mol |

| Canonical SMILES | C1=CC=C(C=C1)CC2=CNC(=O)NC2=O |

| InChI Key | FGMZAJGWCNHBNP-UHFFFAOYSA-N |

Tabulated Physicochemical Properties

| Compound | Melting Point (°C) | LogP (Predicted) | Water Solubility (Predicted) | Reference |

| 6-Phenyl-dihydropyrimidine-2,4(1H,3H)-dione | 229 | Not Available | Not Available | [4] |

| 6-(4'-Chlorophenyl)-dihydropyrimidine-2,4(1H,3H)-dione | 249 | Not Available | Not Available | [4] |

| 6-Benzyl-1-benzyloxymethyl-5-isopropyl uracil | Not Available | 3.42 - 4.14 | 0.00788 mg/mL |

Note: The presented values are for structurally similar but distinct molecules. These should be used as reference points only. Direct experimental measurement for this compound is required for accurate characterization.

Experimental Protocols for Physicochemical Characterization

Accurate determination of physicochemical properties requires standardized experimental protocols. The following sections detail common methodologies for key parameters.[3]

Determination of Melting Point

The melting point is a fundamental indicator of a solid's purity.

-

Sample Preparation : A small, dry sample of the crystalline compound is finely powdered and packed into a capillary tube to a depth of 2-3 mm.

-

Apparatus : A calibrated melting point apparatus (such as a Vernier Melt Station or similar device) is used.

-

Measurement : The capillary tube is placed in the heating block of the apparatus. The temperature is increased rapidly to about 15-20 °C below the expected melting point, then slowed to a rate of 1-2 °C per minute.

-

Data Recording : The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting range. A narrow range typically indicates high purity.

Determination of Aqueous Solubility

Solubility is a critical factor for drug delivery and bioavailability. The shake-flask method is a standard protocol.

-

Sample Preparation : An excess amount of the solid compound is added to a known volume of purified water (or a relevant buffer system, e.g., PBS) in a sealed, screw-cap vial.

-

Equilibration : The vial is agitated in a constant-temperature water bath (e.g., at 25 °C or 37 °C) for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation : The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution. Care must be taken to avoid temperature changes during this step.

-

Quantification : The concentration of the compound in the clear, saturated aqueous phase is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), against a standard curve.

Determination of Octanol-Water Partition Coefficient (LogP)

LogP is a measure of a compound's lipophilicity and is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

-

System Preparation : Equal volumes of 1-octanol and water (or buffer) are pre-saturated with each other by vigorous mixing, followed by separation of the two phases.

-

Partitioning : A known, non-saturating amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then combined with an equal volume of the other pre-saturated phase in a sealed container.

-

Equilibration : The mixture is agitated gently for several hours to allow the compound to partition between the octanol and aqueous layers until equilibrium is achieved.

-

Phase Separation : The mixture is centrifuged to ensure complete separation of the two layers.

-

Quantification : The concentration of the compound in both the octanol and aqueous layers is measured using an appropriate analytical method (e.g., HPLC, UV-Vis).

-

Calculation : The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Synthesis and Experimental Workflows

Understanding the synthesis of this compound is essential for its production and for the development of derivatives. A common and established method for synthesizing 6-substituted pyrimidine-2,4-diones is through the condensation of a β-keto ester with urea.[1]

General Synthesis Workflow

The synthesis of 6-benzyluracil can be achieved by reacting ethyl benzoylacetate with urea in the presence of a strong base like sodium ethoxide, followed by an acidic workup to induce cyclization.

Caption: General workflow for the synthesis of 6-benzyluracil via condensation.

Workflow for Physicochemical Property Determination

The process of characterizing a synthesized compound follows a logical progression from purification to analysis.

Caption: Standard experimental workflow for compound characterization.

Biological Context and Signaling Pathways

Pyrimidine derivatives are integral to cellular metabolism. Their primary biological relevance lies in their role within the de novo and salvage pathways for nucleotide synthesis, which are essential for creating the building blocks of DNA and RNA.

Pyrimidine Metabolism Pathways

Cells can produce pyrimidine nucleotides through two main routes:

-

De Novo Synthesis : This pathway builds pyrimidine rings from simpler precursor molecules like glutamine, bicarbonate, and aspartate. It is an energy-intensive process that is highly active in rapidly proliferating cells, such as cancer cells. The trifunctional enzyme CAD (Carbamoyl-Phosphate Synthetase 2, Aspartate Transcarbamoylase, and Dihydroorotase) and dihydroorotate dehydrogenase (DHODH) are key players in this pathway.

-

Salvage Pathway : This pathway recycles pre-existing pyrimidine bases and nucleosides from cellular turnover or diet. It is less energy-consuming and is the primary source of pyrimidines in non-proliferating cells.

Because of their structural similarity to natural pyrimidines, compounds like 6-benzyluracil have the potential to act as antimetabolites, inhibiting key enzymes in these pathways and disrupting nucleic acid synthesis.

Regulation by Oncogenic Signaling

The de novo pyrimidine synthesis pathway is tightly regulated and often upregulated in cancer to meet the high demand for nucleotides. Oncogenic signaling cascades, such as the PI3K/Akt/mTOR pathway, play a crucial role in stimulating this metabolic route. For instance, mTOR and its downstream effector S6K1 can phosphorylate and activate the CAD enzyme, thereby increasing the flux through the de novo synthesis pathway to promote cell growth and proliferation. This connection makes the pyrimidine synthesis pathway an attractive target for cancer therapy.

Caption: Regulation of de novo pyrimidine synthesis by the mTOR/S6K1 signaling pathway.

Conclusion

This compound is a compound of significant interest due to its structural relation to the essential biomolecule uracil. While direct experimental data on its physicochemical properties are sparse, analysis of related compounds and predictive models provides a foundational understanding for researchers. The established protocols for determining key parameters like melting point, solubility, and LogP are crucial for the empirical characterization of this and other novel pyrimidine derivatives. Furthermore, its position within the landscape of pyrimidine metabolism, a pathway tightly regulated by oncogenic signaling, highlights its potential as a scaffold for the design of novel antimetabolites in oncology and other therapeutic areas. Future research should focus on the empirical validation of its physicochemical properties and the exploration of its biological activity to fully unlock its therapeutic potential.

References

In-depth Technical Guide: Molecular Structure and Conformation of 6-Benzylpyrimidine-2,4(1H,3H)-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the molecular structure and conformational properties of 6-Benzylpyrimidine-2,4(1H,3H)-dione, a molecule of interest in medicinal chemistry. While a comprehensive experimental dataset from techniques such as X-ray crystallography and NMR spectroscopy remains elusive in publicly accessible literature, this guide synthesizes available information from related structural studies and computational chemistry to offer insights into its likely structural characteristics. The document outlines the probable molecular geometry, explores potential conformational isomers, and discusses the experimental and computational methodologies ideally suited for a definitive structural elucidation.

Introduction

This compound, also known as 6-benzyluracil, belongs to the pyrimidine-2,4-dione class of heterocyclic compounds. The uracil moiety is a fundamental component of ribonucleic acid (RNA), and its derivatives are widely investigated for their potential as therapeutic agents, particularly as antiviral and anticancer drugs. The introduction of a benzyl group at the C6 position introduces significant conformational flexibility, which can profoundly influence the molecule's interaction with biological targets. A thorough understanding of its three-dimensional structure and conformational landscape is therefore critical for structure-based drug design and the development of novel therapeutic agents.

Molecular Structure

The molecular structure of this compound consists of a planar pyrimidine-2,4-dione ring attached to a benzyl group via a methylene bridge.

Key Structural Features:

-

Pyrimidine-2,4-dione Ring: This heterocyclic ring is expected to be essentially planar due to the sp² hybridization of its constituent atoms. It features two carbonyl groups at the C2 and C4 positions and two nitrogen atoms at the N1 and N3 positions, which can act as hydrogen bond donors and acceptors.

-

Benzyl Group: This aromatic group is attached to the C6 position of the pyrimidine ring through a methylene linker (-CH₂-). The phenyl ring itself is planar.

-

Rotatable Bonds: The key determinants of the overall conformation of the molecule are the torsional angles around the single bonds connecting the pyrimidine ring to the benzyl group.

A published diagram from a computational study by Valadan et al. depicts the three-dimensional structure of 6-benzyluracil, confirming the general connectivity of the uracil and benzyl moieties linked by a methylene bridge. However, the specific bond lengths, bond angles, and dihedral angles from this study are not publicly available.

Conformational Analysis

The conformational flexibility of this compound arises primarily from the rotation around the C6-Cα and Cα-Cβ single bonds of the benzyl substituent. The relative orientation of the pyrimidine and phenyl rings is crucial for determining the molecule's shape and its potential binding modes to target proteins.

Potential Conformational Isomers:

The rotation around the C6-Cα bond will likely be influenced by steric hindrance between the benzyl group and the adjacent carbonyl group at C5 (if unsubstituted) and the N1-H group. Computational modeling studies on similar benzyl-substituted heterocycles suggest that the lowest energy conformations would likely involve the benzyl group being oriented away from the plane of the pyrimidine ring to minimize steric clashes.

The following logical relationship outlines the factors influencing the conformation:

Caption: Logical relationship of factors determining the molecular conformation.

Recommended Experimental and Computational Protocols

A definitive understanding of the molecular structure and conformation of this compound requires a combination of experimental techniques and computational modeling.

Experimental Protocols

4.1.1. X-ray Crystallography

This technique provides the most precise information about the molecular structure in the solid state.

-

Crystallization: Single crystals of this compound would need to be grown. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot, saturated solution. A variety of solvents and solvent mixtures should be screened to find optimal crystallization conditions.

-

Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to obtain accurate atomic coordinates, bond lengths, bond angles, and thermal parameters.

4.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure and conformation of molecules in solution.

-

¹H and ¹³C NMR: Standard one-dimensional ¹H and ¹³C NMR spectra would confirm the molecular structure and provide information about the chemical environment of each atom.

-

2D NMR Techniques:

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings, which can help in assigning quaternary carbons and confirming the overall structure.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This is a key experiment for conformational analysis. Through-space interactions between protons that are close in space, but not necessarily bonded, will give rise to cross-peaks. The intensity of these NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing crucial information about the relative orientation of the benzyl and pyrimidine rings in solution.

-

Computational Modeling

Computational methods are invaluable for exploring the conformational landscape and complementing experimental data.

-

Molecular Mechanics (MM): Useful for a rapid initial conformational search to identify low-energy conformers.

-

Density Functional Theory (DFT): Provides a more accurate description of the electronic structure and allows for geometry optimization of the identified conformers. Calculation of vibrational frequencies should be performed to confirm that the optimized structures are true energy minima. The relative energies of the different conformers can be calculated to predict their populations at a given temperature.

The following diagram illustrates a typical workflow for determining molecular conformation:

Caption: A typical workflow for the comprehensive conformational analysis of a flexible molecule.

Data Presentation

Due to the lack of publicly available experimental data, a quantitative data table cannot be provided at this time. Should crystallographic or detailed computational studies become available, the following tables would be populated:

Table 1: Crystallographic Data and Structure Refinement Details for this compound.

| Parameter | Value |

|---|---|

| Empirical formula | C₁₁H₁₀N₂O₂ |

| Formula weight | 202.21 |

| Temperature (K) | TBD |

| Wavelength (Å) | TBD |

| Crystal system | TBD |

| Space group | TBD |

| Unit cell dimensions | a, b, c, α, β, γ |

| Volume (ų) | TBD |

| Z | TBD |

| Density (calculated) (Mg/m³) | TBD |

| Absorption coefficient (mm⁻¹) | TBD |

| F(000) | TBD |

| Crystal size (mm³) | TBD |

| Theta range for data collection (°) | TBD |

| Index ranges | h, k, l |

| Reflections collected | TBD |

| Independent reflections | TBD |

| Completeness to theta = ...° (%) | TBD |

| Refinement method | TBD |

| Data / restraints / parameters | TBD |

| Goodness-of-fit on F² | TBD |

| Final R indices [I>2sigma(I)] | R₁, wR₂ |

| R indices (all data) | R₁, wR₂ |

| Largest diff. peak and hole (e.Å⁻³) | TBD |

Table 2: Selected Bond Lengths (Å) for this compound.

| Bond | Length (Å) |

|---|---|

| N1-C2 | TBD |

| C2-N3 | TBD |

| N3-C4 | TBD |

| C4-C5 | TBD |

| C5-C6 | TBD |

| C6-N1 | TBD |

| C6-Cα | TBD |

| Cα-Cβ | TBD |

| C2-O2 | TBD |

| C4-O4 | TBD |

Table 3: Selected Bond Angles (°) for this compound.

| Angle | Degrees (°) |

|---|---|

| C6-N1-C2 | TBD |

| N1-C2-N3 | TBD |

| C2-N3-C4 | TBD |

| N3-C4-C5 | TBD |

| C4-C5-C6 | TBD |

| C5-C6-N1 | TBD |

| N1-C6-Cα | TBD |

| C5-C6-Cα | TBD |

| C6-Cα-Cβ | TBD |

Table 4: Selected Torsion Angles (°) for this compound.

| Dihedral Angle | Degrees (°) |

|---|---|

| C5-C6-Cα-Cβ | TBD |

| N1-C6-Cα-Cβ | TBD |

Conclusion

A comprehensive understanding of the molecular structure and conformational preferences of this compound is essential for advancing its development as a potential therapeutic agent. While direct experimental data is currently limited in the public domain, this guide provides a framework for its structural analysis based on established principles and related studies. The execution of the outlined experimental and computational protocols will be crucial to fully elucidate the three-dimensional structure of this important molecule, thereby enabling more effective structure-based drug design efforts. Researchers in the field are encouraged to pursue these studies to fill the existing knowledge gap.

A Technical Guide to the Biological Activities of 6-Benzylpyrimidine-2,4(1H,3H)-dione Derivatives

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine-2,4(1H,3H)-dione, or uracil, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a benzyl group at the 6-position has given rise to a class of derivatives with significant therapeutic potential, particularly in the realms of antiviral and anticancer research. This document provides an in-depth technical overview of the synthesis, biological activities, and mechanisms of action of 6-benzylpyrimidine-2,4(1H,3H)-dione derivatives, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Antiviral Activity: Potent HIV-1 Inhibition

A significant body of research has focused on this compound derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1. These compounds, often classified as HEPT (1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine) analogues, have demonstrated high potency against both wild-type and drug-resistant strains of the virus.[1][2][3]

Quantitative Anti-HIV-1 Activity

The antiviral efficacy of these derivatives is typically quantified by their effective concentration (EC50) in cell-based assays and their inhibitory concentration (IC50) against the reverse transcriptase enzyme. The selectivity index (SI), calculated as the ratio of cytotoxic concentration (CC50) to effective concentration (EC50), is a critical measure of a compound's therapeutic window.

| Compound | Modification | Target Strain | EC50 (µM) | CC50 (µM) | SI (CC50/EC50) | Reference |

| 7b | 1-[(2-benzyloxyl)methyl]-5-bromo-6-(3-methylphenyl)uracil | HIV-1 IIIB (Wild-Type) | 0.0014 | >100 | >71,428 | [1][2] |

| 7b | 1-[(2-benzyloxyl)methyl]-5-bromo-6-(3-methylphenyl)uracil | HIV-1 L100I (Resistant) | 0.0026 | >100 | >38,461 | [1][2] |

| 7b | 1-[(2-benzyloxyl)methyl]-5-bromo-6-(3-methylphenyl)uracil | HIV-1 Y181C (Resistant) | 0.0091 | >100 | >10,989 | [1][2] |

| 11b | 1-[(2-benzyloxyl)methyl]-5-chloro-6-(3-fluorophenyl)uracil | HIV-1 IIIB (Wild-Type) | 0.0021 | >100 | >47,619 | [1][2] |

| 11b | 1-[(2-benzyloxyl)methyl]-5-chloro-6-(3-fluorophenyl)uracil | HIV-1 L100I (Resistant) | 0.0041 | >100 | >24,390 | [1][2] |

| 33 | 6-benzyl-1-(ethoxymethyl)-5-isopropyluracil | HIV-1 | Submicromolar | Not Specified | Not Specified | [3] |

| Nevirapine | Reference NNRTI | HIV-1 IIIB (Wild-Type) | 0.041 | >100 | >2,439 | [1][2] |

| TNK-651 | Reference HEPT analogue | HIV-1 IIIB (Wild-Type) | 0.0023 | >100 | >43,478 | [1][2] |

Table 1: Anti-HIV-1 activity of selected this compound derivatives. Data demonstrates high potency and selectivity, often exceeding reference compounds, especially against resistant strains.

Mechanism of Action: NNRTI Pathway

6-Benzyluracil derivatives function by allosterically inhibiting the HIV-1 reverse transcriptase (RT), an essential enzyme for viral replication. They bind to a hydrophobic pocket near the enzyme's active site, inducing a conformational change that disrupts its catalytic activity and blocks DNA synthesis.

Figure 1: Mechanism of HIV-1 Reverse Transcriptase inhibition by 6-benzyluracil NNRTIs.

Experimental Protocols

General Synthesis of 1-[(2-benzyloxyl)methyl]-5-halo-6-aryluracils: [1][2]

-

Condensation: React an appropriate β-ketoester with S-benzylisothiourea hydrochloride in the presence of a base (e.g., sodium ethoxide in ethanol) to form the 2-benzylthio-6-aryl-pyrimidin-4(3H)-one intermediate.

-

Halogenation: Introduce a halogen (Cl, Br) at the C-5 position using a halogenating agent such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in a suitable solvent like DMF.

-

Desulfurization: Remove the 2-benzylthio group via oxidation (e.g., with dimethyldioxirane) followed by reduction to yield the 5-halo-6-aryluracil core.

-

Alkylation: Introduce the side chain at the N-1 position by reacting the uracil core with a substituted chloromethyl ether (e.g., 2-(benzyloxy)methoxymethyl chloride) in an aprotic solvent with a base like potassium carbonate.

Anti-HIV-1 Cell-Based Assay (MT-4 Cells): [1][2]

-

Cell Seeding: Plate MT-4 cells in a 96-well microtiter plate.

-

Compound Addition: Add serial dilutions of the test compounds to the wells.

-

Virus Infection: Infect the cells with a standard inoculum of HIV-1 (e.g., IIIB strain).

-

Incubation: Incubate the plates for 5 days at 37°C in a humidified, 5% CO2 atmosphere.

-

Viability Assessment: Determine the number of viable cells using the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] method. The absorbance is read at 540 nm.

-

Data Analysis: Calculate the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) from the dose-response curves.

Anticancer and Other Biological Activities

While antiviral research is prominent, derivatives of the pyrimidine-2,4-dione scaffold are also investigated for other therapeutic applications, including anticancer and antimicrobial effects.[4][5]

Anticancer Potential

The pyrimidine nucleus is a cornerstone of several anticancer drugs (e.g., 5-Fluorouracil).[4] Research into related structures, such as pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, has shown that these compounds can act as blockers of key signaling pathways implicated in cancer, such as the RAF-MEK-ERK pathway.[6] While data specifically on 6-benzyl derivatives is less extensive in this area, the core scaffold's proven activity suggests a promising avenue for future drug development.

Figure 2: General workflow for the discovery and evaluation of anticancer pyrimidine derivatives.

Antimicrobial Activity

Studies on 6-substituted pyrimidine-2,4-diones have reported moderate to good antibacterial activity against both Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) bacteria.[4] The activity is often compared to standard antibiotics.

| Compound Class | Organism | Activity Level | Reference |

| 6-Substituted Pyrimidine-2,4-diones | E. coli (MTCC 40) | Good to Moderate | [4] |

| 6-Substituted Pyrimidine-2,4-diones | S. aureus (MTCC 87) | Good to Moderate | [4] |

Table 2: Summary of antibacterial activity for 6-substituted pyrimidine-2,4-dione derivatives.

Experimental Protocol: Antibacterial Disc Diffusion Assay [7]

-

Media Preparation: Prepare and sterilize Mueller-Hinton agar plates.

-

Inoculation: Uniformly spread a standardized suspension of the test bacterium over the agar surface.

-

Disc Application: Place sterile paper discs impregnated with known concentrations of the synthesized compounds and a standard antibiotic (control) onto the agar.

-

Incubation: Incubate the plates at 37°C for 24 hours.

-

Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is prevented) in millimeters.

Conclusion and Future Directions

This compound derivatives represent a versatile and highly potent class of compounds. Their most significant impact to date has been in the development of next-generation anti-HIV NNRTIs with improved efficacy against resistant viral strains.[2] The structural features contributing to this high potency, such as halogenation at the C-5 position and specific substitutions on the C-6 benzyl ring, provide a clear roadmap for further optimization.[1][2]

Furthermore, the established anticancer and antimicrobial activities of the broader pyrimidine-2,4-dione family warrant a more focused investigation into 6-benzyl analogues for these indications. Future research should aim to elucidate their specific molecular targets and mechanisms of action in cancer and bacterial cells, potentially through enzymatic assays, proteomics, and in vivo animal models. The continued exploration of this chemical scaffold holds considerable promise for addressing critical unmet needs in infectious diseases and oncology.

References

- 1. Design, Synthesis and Biological Evaluation of 1-[(2-benzyloxyl/alkoxyl) methyl]-5-halo-6-aryluracils as Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors with Improved Drug Resistance Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of 1-[(2-benzyloxyl/alkoxyl)methyl]-5-halo-6-aryluracils as potent HIV-1 non-nucleoside reverse transcriptase inhibitors with an improved drug resistance profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and antiviral activity of 6-benzyl analogs of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) as potent and selective anti-HIV-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medwinpublishers.com [medwinpublishers.com]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as RAF-MEK-ERK pathway signaling pathway blockers: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Potential Therapeutic Targets of 6-Benzylpyrimidine-2,4(1H,3H)-dione Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 6-benzylpyrimidine-2,4(1H,3H)-dione scaffold represents a versatile chemical framework that has been explored for the development of a diverse range of therapeutic agents. This technical guide provides an in-depth analysis of the potential therapeutic targets of derivatives based on this core structure, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated signaling pathways.

Overview of Therapeutic Potential

Derivatives of the pyrimidine-2,4-dione class have demonstrated a broad spectrum of biological activities, including antiviral, anticancer, and antimicrobial effects. The therapeutic efficacy of these compounds is often attributed to their ability to inhibit key enzymes involved in critical cellular processes. This guide focuses on several well-documented and promising therapeutic targets for which this compound and its analogs have shown inhibitory activity.

Key Therapeutic Targets and Quantitative Data

The following sections detail the primary molecular targets identified for various pyrimidine-2,4-dione derivatives. The inhibitory activities are summarized in the tables below.

Antiviral Targets: HIV Reverse Transcriptase and Integrase

A hydroxylated derivative of this compound has been identified as a dual inhibitor of two critical enzymes in the HIV life cycle: reverse transcriptase (RT) and integrase (IN).[1] This dual-action presents a significant advantage in the context of anti-HIV therapy by potentially reducing the likelihood of drug resistance.

Table 1: Anti-HIV Activity of a this compound Derivative

| Compound | Target | Activity |

| 6-benzyl-1-[(benzyloxy)methyl]-3-hydroxy-5-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione | HIV Reverse Transcriptase (RT) | Active |

| 6-benzyl-1-[(benzyloxy)methyl]-3-hydroxy-5-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione | HIV Integrase (IN) | Active |

Anticancer Targets

The pyrimidine-2,4-dione scaffold is a prominent feature in many anticancer agents due to its ability to interfere with DNA biosynthesis and cell cycle regulation. Several key enzymes and signaling pathways have been identified as targets for these derivatives.

The chemotherapeutic effect of some pyrimidine derivatives is linked to their capacity to inhibit enzymes essential for DNA synthesis, such as dihydrofolate reductase (DHFR), thymidylate synthetase (TSase), and thymidine phosphorylase (TPase).[2]

More specific targets in cancer cell signaling have been identified for fused pyrimidine-2,4-dione systems. Pyrido[2,3-d]pyrimidine-2,4-dione derivatives have been shown to inhibit eukaryotic elongation factor-2 kinase (eEF-2K) and components of the RAF-MEK-ERK (MAPK) signaling pathway.[3][4] Additionally, aminopyrimidine-2,4-diones have been developed as dual inhibitors of Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1).[5]

Table 2: Inhibitory Activity of Pyrimidine-2,4-dione Derivatives Against Cancer Targets

| Compound Class | Target | IC50 |

| Pyrido[2,3-d]pyrimidine-2,4-dione derivative (Compound 6) | eEF-2K | 420 nM[3] |

| Pyrido[2,3-d]pyrimidine-2,4-dione derivative (Compound 9) | eEF-2K | 930 nM[3] |

| Aminopyrimidine-2,4-dione derivative (Compound 4) | BRD4 | 0.029 µM[5] |

| Aminopyrimidine-2,4-dione derivative (Compound 7) | BRD4 | 0.042 µM[5] |

| Aminopyrimidine-2,4-dione derivative (Compound 4) | PLK1 | 0.094 µM[5] |

| Aminopyrimidine-2,4-dione derivative (Compound 7) | PLK1 | 0.02 µM[5] |

A thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative has been identified as a potent and selective inhibitor of d-dopachrome tautomerase (MIF2), a member of the MIF family of proteins implicated in cancer cell proliferation.[6] Inhibition of MIF2 by this compound leads to the deactivation of the MAPK pathway.

Table 3: Inhibitory Activity Against d-Dopachrome Tautomerase (MIF2)

| Compound Class | Target | IC50 |

| Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative (Compound 5d) | MIF2 | 1.0 µM[6] |

Signaling Pathways

The anticancer activity of several pyrimidine-2,4-dione derivatives is mediated through the modulation of key signaling pathways that control cell proliferation, survival, and migration.

RAF-MEK-ERK (MAPK) Signaling Pathway

Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have been shown to block the RAF-MEK-ERK signaling pathway, which is constitutively active in many cancers.[4] This blockade leads to decreased phosphorylation of MEK and ERK, resulting in reduced tumor growth. Similarly, the inhibition of d-dopachrome tautomerase (MIF2) by thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives also leads to the deactivation of this pathway.[6]

Caption: Inhibition of the RAF-MEK-ERK signaling pathway.

BRD4 and PLK1 in Transcriptional Regulation and Mitosis

Dual inhibitors targeting BRD4 and PLK1 interfere with two distinct but critical processes in cancer cells. BRD4 is an epigenetic reader that promotes the transcription of oncogenes, while PLK1 is a key regulator of mitosis. Their simultaneous inhibition can lead to synergistic anticancer effects.

Caption: Dual inhibition of BRD4 and PLK1.

Experimental Protocols

This section provides an overview of the methodologies used to determine the biological activity of the pyrimidine-2,4-dione derivatives against their respective targets.

Anti-HIV Reverse Transcriptase (RT) and Integrase (IN) Activity Assays

-

Objective: To determine the inhibitory effect of the test compound on HIV RT and IN enzymes.

-

Methodology:

-

RT Activity Assay: An enzyme-linked immunosorbent assay (ELISA) is typically used. This involves the immobilization of the enzyme or its substrate on a microplate. The activity of RT is measured by the incorporation of labeled nucleotides into a template-primer. The inhibitory effect of the compound is determined by the reduction in signal compared to a control without the inhibitor.[1]

-

IN Activity Assay: A phosphorylation of DNA package method is employed. This assay measures the ability of the integrase to catalyze the insertion of a viral DNA analog into a target DNA substrate. The inhibition is quantified by the decrease in the integration product.[1]

-

Caption: Workflow for anti-HIV enzyme assays.

eEF-2K Inhibition Assay

-

Objective: To measure the inhibitory potency of the compounds against eEF-2K.

-

Methodology: A common method is a kinase activity assay. This can be a radiometric assay using ³²P-ATP or a fluorescence-based assay. The general steps are:

-

Incubate recombinant eEF-2K with its substrate (e.g., a peptide derived from eEF-2) and ATP in a buffer solution.

-

Add the test compound at various concentrations.

-

After a set incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified.

-

The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.

-

BRD4 and PLK1 Inhibition Assays

-

Objective: To determine the IC50 values of the compounds against BRD4 and PLK1.

-

Methodology:

-

BRD4 Assay: A common method is a competitive binding assay, such as an AlphaScreen or HTRF assay. This involves a recombinant BRD4 protein, a biotinylated histone peptide, and a competing ligand. The displacement of the ligand by the test compound results in a change in the fluorescent or luminescent signal.

-

PLK1 Assay: A kinase activity assay, similar to the one described for eEF-2K, is used. Recombinant PLK1 is incubated with a specific substrate peptide and ATP, and the inhibitory effect of the compound on substrate phosphorylation is measured.

-

Conclusion

The this compound core structure and its various derivatives represent a rich source of potential therapeutic agents with a wide range of biological activities. The identified molecular targets, spanning viral enzymes, cancer-related kinases, and epigenetic regulators, highlight the broad therapeutic applicability of this chemical class. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research and development in this promising area of medicinal chemistry. Future efforts in lead optimization, focusing on improving potency, selectivity, and pharmacokinetic properties, are warranted to translate these findings into clinically effective therapies.

References

- 1. [Synthesis of 6-benzyl-1-[(benzyloxy)methyl]-3-hydroxy-5-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medwinpublishers.com [medwinpublishers.com]

- 3. Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as RAF-MEK-ERK pathway signaling pathway blockers: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of 6-Benzylpyrimidine-2,4(1H,3H)-dione Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico modeling of 6-benzylpyrimidine-2,4(1H,3H)-dione and its derivatives, a class of compounds with significant therapeutic potential. The pyrimidine-2,4-dione scaffold is a key component in numerous biologically active molecules, and the addition of a 6-benzyl group has been shown to modulate their activity against various targets. This guide delves into the computational methodologies used to predict and analyze the interactions of these compounds at a molecular level, alongside the experimental protocols for their synthesis and biological validation.

Introduction to 6-Benzylpyrimidine-2,4(1H,3H)-diones

The this compound core, also known as 6-benzyluracil, is a versatile scaffold that has been explored for a range of therapeutic applications, including as anticancer, antiviral, and antimicrobial agents. The benzyl group at the 6-position provides a key structural element for interaction with biological targets and can be readily modified to optimize potency and selectivity. In silico modeling plays a crucial role in the rational design of novel derivatives by predicting their binding affinity, pharmacokinetic properties, and potential mechanisms of action before their synthesis, thereby accelerating the drug discovery process.

In Silico Modeling Methodologies

A variety of computational techniques are employed to model the interactions of this compound derivatives with their biological targets. These methods provide valuable insights into the structure-activity relationships (SAR) and guide the design of more potent and specific inhibitors.

Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor. This technique is instrumental in understanding the binding mode and estimating the binding affinity of this compound derivatives to their target proteins.

Experimental Protocol: Molecular Docking

-

Protein Preparation:

-

The three-dimensional structure of the target protein is obtained from the Protein Data Bank (PDB).

-

Water molecules and co-crystallized ligands are typically removed.

-

Hydrogen atoms are added to the protein structure, and charges are assigned.

-

The protein structure is energy minimized to relieve any steric clashes.

-

-

Ligand Preparation:

-

The 2D structure of the this compound derivative is drawn using chemical drawing software.

-

The 2D structure is converted to a 3D conformation.

-

The ligand's geometry is optimized, and charges are assigned.

-

-

Docking Simulation:

-

A grid box is defined around the active site of the target protein.

-

The docking algorithm systematically searches for the optimal binding pose of the ligand within the grid box.

-

A scoring function is used to rank the different poses based on their predicted binding affinity.

-

-

Analysis of Results:

-

The docking poses are visualized to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

-

The docking scores and binding energies are used to compare the binding affinities of different derivatives.

-

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Prediction

In silico ADMET prediction is a critical step in early-stage drug discovery to assess the drug-like properties of candidate compounds. These predictions help to identify potential liabilities that could lead to poor pharmacokinetics or toxicity.

Experimental Protocol: In Silico ADMET Prediction

-

Input Data: The 2D or 3D structure of the this compound derivative is used as input.

-

Software/Web Servers: Various software packages and web-based tools are available for ADMET prediction, such as SwissADME, pkCSM, and ADMETlab.

-

Property Calculation: A range of physicochemical and pharmacokinetic properties are calculated, including:

-

Absorption: Lipophilicity (logP), water solubility, and gastrointestinal absorption.

-

Distribution: Blood-brain barrier permeability and plasma protein binding.

-

Metabolism: Cytochrome P450 (CYP) inhibition.

-

Excretion: Renal clearance.

-

Toxicity: Mutagenicity, carcinogenicity, and hepatotoxicity.

-

-

Analysis: The predicted ADMET properties are analyzed to assess the overall drug-likeness of the compound and to identify any potential issues that may require chemical modification.

Experimental Validation

The predictions from in silico models must be validated through experimental studies. This section outlines the key experimental protocols for the synthesis and biological evaluation of this compound derivatives.

Chemical Synthesis

The synthesis of this compound derivatives can be achieved through various synthetic routes. A common approach involves the condensation of a β-ketoester with urea or thiourea.

Experimental Protocol: Synthesis of 6-Benzyl-5-ethyluracil

This protocol is adapted from a known synthetic route for 6-benzyluracil analogs.

-

Synthesis of Ethyl 2-ethyl-4-phenyl-3-oxobutanoate: This intermediate is synthesized from phenylacetonitrile and a 2-bromo ester.

-

Condensation with Thiourea: The resulting butanoate is condensed with thiourea.

-

Hydrolysis and Cyclization: The intermediate is then treated with chloroacetic acid to afford 5-ethyl-6-benzyl-2-thiouracil.

-

Desulfurization: The thiouracil derivative is converted to the corresponding uracil, 6-benzyl-5-ethyluracil, through an appropriate desulfurization method.

Biological Assays

The biological activity of the synthesized compounds is evaluated using a variety of in vitro assays, depending on the therapeutic target.

Experimental Protocol: Anticancer Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

-

Cell Culture: Cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

-

Compound Treatment: The synthesized this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the formazan crystals to form.

-

Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Experimental Protocol: Antimicrobial Screening (Broth Microdilution Method)

The broth microdilution method is a common technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

-

Serial Dilutions: Serial dilutions of the synthesized compounds are prepared in a 96-well microtiter plate containing a suitable growth medium.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions for the specific microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Data Presentation

The quantitative data from in silico modeling and experimental validation are summarized in the following tables for easy comparison.

Table 1: In Silico Molecular Docking and ADMET Predictions for Selected this compound Derivatives

| Compound ID | Target Protein | Binding Energy (kcal/mol) | Predicted GI Absorption | Predicted BBB Permeability | Predicted CYP2D6 Inhibition |

| Derivative 1 | Dihydrofolate Reductase | -8.5 | High | Low | No |

| Derivative 2 | Thymidylate Synthase | -7.9 | High | Low | No |

| Derivative 3 | Reverse Transcriptase | -9.2 | High | Low | Yes |

| Derivative 4 | Integrase | -8.8 | High | Low | No |

Table 2: In Vitro Anticancer Activity of this compound Derivatives

| Compound ID | Cell Line | IC50 (µM) |

| Derivative 1 | MCF-7 (Breast Cancer) | 15.2 |

| Derivative 2 | A549 (Lung Cancer) | 21.5 |

| Derivative 3 | HCT116 (Colon Cancer) | 12.8 |

| Derivative 4 | HeLa (Cervical Cancer) | 18.9 |

Table 3: In Vitro Antimicrobial Activity of this compound Derivatives

| Compound ID | Microorganism | MIC (µg/mL) |

| Derivative 5 | Staphylococcus aureus | 16 |

| Derivative 6 | Escherichia coli | 32 |

| Derivative 7 | Candida albicans | 8 |

| Derivative 8 | Aspergillus niger | 16 |

Visualization of Pathways and Workflows

Visual representations of signaling pathways and experimental workflows are crucial for understanding the complex processes involved in drug discovery. The following diagrams are generated using the Graphviz DOT language.

Signaling Pathway

The RAF-MEK-ERK pathway is a critical signaling cascade involved in cell proliferation and survival, and it is often dysregulated in cancer. Some pyrimidine-2,4-dione derivatives have been shown to inhibit this pathway.[1]

References

Tautomerism in 6-Benzylpyrimidine-2,4(1H,3H)-dione: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Benzylpyrimidine-2,4(1H,3H)-dione, also known as 6-benzyluracil, is a heterocyclic compound of significant interest in medicinal chemistry due to its structural relation to the nucleobase uracil and its potential as a scaffold for various therapeutic agents. A critical aspect of its chemical behavior, which profoundly influences its biological activity and physicochemical properties, is its tautomerism. This technical guide provides a comprehensive overview of the tautomeric forms of this compound, detailing the theoretical basis of its keto-enol equilibrium, experimental methodologies for its characterization, and the implications of its tautomeric state in drug design and development.

Introduction to Tautomerism in Pyrimidine-2,4-diones

Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, readily interconvert through a chemical reaction, most commonly the migration of a proton. In the case of this compound, the principal tautomeric equilibrium exists between the diketo form and several enol forms. The pyrimidine-2,4-dione core, present in naturally occurring nucleobases like uracil and thymine, predominantly exists in the diketo form under physiological conditions. However, the presence of substituents on the pyrimidine ring can influence the position of this equilibrium.

The tautomeric state of a molecule is crucial as it dictates its hydrogen bonding capabilities, polarity, and shape, which are key determinants of its interaction with biological targets such as enzymes and receptors. Therefore, a thorough understanding of the tautomerism of this compound is essential for the rational design of novel therapeutics.

Tautomeric Forms of this compound

The potential tautomeric forms of this compound arise from the migration of protons from the nitrogen atoms (N1 and N3) to the exocyclic oxygen atoms at the C2 and C4 positions. The primary equilibrium is between the diketo form and two main keto-enol forms.

-

Dione Tautomer (2,4-diketo): This is the classical and generally most stable form, this compound.

-

Enol Tautomers:

-

2-hydroxy-4-keto: 6-benzyl-2-hydroxypyrimidin-4(3H)-one

-

4-hydroxy-2-keto: 6-benzyl-4-hydroxypyrimidin-2(1H)-one

-

2,4-dihydroxy: 6-benzyl-2,4-dihydroxypyrimidine (the di-enol form) is generally considered to be of higher energy and less populated.

-

The benzyl group at the C6 position, being an electron-donating group, can influence the electron density of the pyrimidine ring and thereby affect the relative stabilities of the tautomers.

Caption: Tautomeric equilibrium of this compound.

Theoretical and Computational Insights

Computational chemistry provides valuable insights into the relative stabilities and spectroscopic properties of tautomers. Density Functional Theory (DFT) calculations are commonly employed to predict the energies of the different tautomeric forms in both the gas phase and in various solvents, using models such as the Polarizable Continuum Model (PCM).

For 6-substituted uracils, theoretical studies have shown that electron-donating groups at the C6 position can slightly influence the tautomeric equilibrium, though the diketo form generally remains the most stable. The relative energies of the tautomers are crucial for predicting their population in a given environment.

Table 1: Theoretical Relative Energies of 6-Benzyluracil Tautomers (Illustrative Data)

| Tautomer | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Water |

| Dione | 0.00 | 0.00 |

| 4-Hydroxy-2-keto | +7.5 | +5.0 |

| 2-Hydroxy-4-keto | +9.0 | +6.5 |

Note: This data is illustrative and based on general trends for 6-substituted uracils. Actual values may vary.

Experimental Characterization of Tautomers

Several spectroscopic techniques are instrumental in the experimental investigation of tautomerism.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for studying tautomeric equilibria. The chemical shifts of the protons and carbons are highly sensitive to the electronic environment, allowing for the differentiation of tautomers.

-

¹H NMR: The protons attached to nitrogen (N-H) in the dione form typically appear as broad singlets in the range of δ 10-12 ppm in DMSO-d₆. In the enol forms, the disappearance of an N-H proton signal and the appearance of a hydroxyl (O-H) proton signal, which may be broad and exchangeable with D₂O, are indicative of tautomerism. The C5-H proton signal will also exhibit a shift depending on the tautomeric form.

-

¹³C NMR: The chemical shifts of the carbonyl carbons (C2 and C4) are particularly informative. In the dione form, these carbons resonate at around δ 150-165 ppm. Upon enolization, the carbon bearing the hydroxyl group will shift upfield to a region characteristic of an enolic carbon (typically δ 140-150 ppm), while the remaining carbonyl carbon will show a smaller shift.

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for Tautomers of this compound in DMSO-d₆ (Illustrative)

| Atom | Dione Form (δ ppm) | 4-Hydroxy-2-keto (δ ppm) | 2-Hydroxy-4-keto (δ ppm) |

| N1-H | ~11.0 | ~10.5 | - |

| N3-H | ~11.2 | - | ~10.8 |

| C5-H | ~5.7 | ~5.9 | ~5.8 |

| C2=O | ~151 | ~148 (C-OH) | ~155 (C=O) |

| C4=O | ~163 | ~160 (C=O) | ~158 (C-OH) |

| CH₂ (benzyl) | ~3.8 | ~3.9 | ~3.85 |

Infrared (IR) Spectroscopy

IR spectroscopy can provide evidence for the presence of different functional groups in the tautomers.

-

Dione Form: Characterized by strong C=O stretching vibrations in the region of 1650-1750 cm⁻¹. The N-H stretching vibrations are observed as broad bands around 3100-3300 cm⁻¹.

-

Enol Forms: The presence of an O-H group will give rise to a broad absorption band in the region of 3200-3600 cm⁻¹. The C=O stretching band will still be present for the remaining keto group, and a C=N stretching vibration may appear around 1600-1650 cm⁻¹.

UV-Vis Spectroscopy

UV-Vis spectroscopy is useful for studying tautomerism, especially the effect of solvent polarity on the equilibrium. The different electronic structures of the tautomers result in distinct absorption spectra. The dione form typically has a λmax at a shorter wavelength compared to the more conjugated enol forms. By monitoring the changes in the absorption spectra in solvents of varying polarity, the shift in the tautomeric equilibrium can be qualitatively and sometimes quantitatively assessed.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of 6-substituted uracils involves the condensation of a β-ketoester with urea or thiourea followed by hydrolysis. For 6-benzyluracil, ethyl 3-oxo-4-phenylbutanoate can be used as the starting β-ketoester.

Protocol:

-

Condensation: A mixture of ethyl 3-oxo-4-phenylbutanoate (1 equivalent) and urea (1.5 equivalents) is heated in the presence of a base such as sodium ethoxide in absolute ethanol. The reaction is typically refluxed for several hours.

-

Acidification: After cooling, the reaction mixture is poured into water and acidified with a mineral acid (e.g., HCl) to precipitate the crude product.

-

Purification: The crude 6-benzyluracil is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Caption: Synthetic workflow for this compound.

Protocol for NMR Spectroscopic Analysis of Tautomerism

-

Sample Preparation: Prepare solutions of this compound (approx. 10-20 mg/mL) in various deuterated solvents of differing polarity (e.g., CDCl₃, DMSO-d₆, Methanol-d₄).

-

¹H NMR Acquisition: Acquire ¹H NMR spectra for each sample. Pay close attention to the chemical shifts and integrals of the N-H protons and the C5-H proton.

-

D₂O Exchange: To identify exchangeable protons (N-H and O-H), add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H NMR spectrum. The disappearance or significant reduction in the intensity of a signal confirms it as an exchangeable proton.

-

¹³C NMR Acquisition: Acquire proton-decoupled ¹³C NMR spectra for each sample. Note the chemical shifts of the C2 and C4 carbons.

-

Quantitative Analysis: The ratio of the tautomers can be determined by integrating the signals corresponding to specific protons (e.g., C5-H) of each tautomer, provided the signals are well-resolved.

Protocol for UV-Vis Spectroscopic Analysis of Tautomerism

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., cyclohexane, dioxane, acetonitrile, ethanol, water).

-

Stock Solution: Prepare a concentrated stock solution of this compound in a solvent in which it is highly soluble (e.g., DMSO or ethanol).

-

Sample Preparation: Prepare dilute solutions (typically 10⁻⁴ to 10⁻⁵ M) in each of the selected solvents by diluting the stock solution.

-

Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm), using the pure solvent as a blank.

-

Data Analysis: Compare the λmax and the overall shape of the absorption spectra in the different solvents to observe any solvatochromic shifts, which indicate a change in the predominant tautomeric form.

Biological Significance and Implications for Drug Development

The ability of this compound to exist in different tautomeric forms has profound implications for its biological activity. The different tautomers present distinct pharmacophoric features, particularly in their hydrogen bond donor and acceptor patterns.

-

Enzyme Inhibition: Many pyrimidine derivatives exert their biological effects by inhibiting enzymes involved in nucleotide metabolism. The specific tautomeric form of the inhibitor is often crucial for binding to the active site of the enzyme. For instance, 6-benzyluracil derivatives have been investigated as inhibitors of viral enzymes like HIV-1 reverse transcriptase.[1] The tautomeric form that best mimics the natural substrate or binds to a specific allosteric site will be the most active.

-

Receptor Binding: When targeting receptors, the three-dimensional shape and hydrogen bonding capacity of the ligand are paramount. The tautomeric equilibrium can influence the preferred conformation of the molecule and its ability to fit into a receptor's binding pocket.

-

Physicochemical Properties: Tautomerism affects properties such as solubility, lipophilicity (logP), and pKa. These properties are critical for the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. A shift in the tautomeric equilibrium can, for example, alter a compound's ability to cross cell membranes.

Caption: Influence of tautomerism on biological activity.

Conclusion

The tautomerism of this compound is a fundamental aspect of its chemistry that has significant implications for its application in drug discovery and development. While the dione form is generally predominant, the potential for the existence of enol tautomers, particularly in specific solvent environments or within biological binding sites, cannot be overlooked. A comprehensive understanding and characterization of the tautomeric equilibrium using a combination of computational and experimental techniques are crucial for the rational design and optimization of new drug candidates based on this promising scaffold. This guide provides the foundational knowledge and practical protocols for researchers to effectively investigate and leverage the tautomeric properties of this compound in their scientific endeavors.

References

Methodological & Application

Synthesis of 6-Benzylpyrimidine-2,4(1H,3H)-dione: A Detailed Protocol for Researchers

For Immediate Release

This application note provides detailed protocols for the synthesis of 6-Benzylpyrimidine-2,4(1H,3H)-dione, also known as 6-benzyluracil, a valuable building block in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the preparation of the key intermediate, ethyl 3-oxo-4-phenylbutanoate, followed by a cyclocondensation reaction with urea.

Data Summary

The following table summarizes the quantitative data for the two key steps in the synthesis of 6-benzyluracil.

| Step | Reaction | Starting Materials | Key Reagents | Solvent | Yield (%) | Purity |

| 1 | Synthesis of Ethyl 3-oxo-4-phenylbutanoate | Ethyl acetoacetate, Benzyl chloride | Sodium ethoxide | Ethanol | 85% | >95% (by GC) |

| 2 | Synthesis of 6-Benzyluracil | Ethyl 3-oxo-4-phenylbutanoate, Urea | Sodium ethoxide | Ethanol | High (expected) | High (after recrystallization) |

Experimental Protocols

Step 1: Synthesis of Ethyl 3-oxo-4-phenylbutanoate (Ethyl 2-benzylacetoacetate)

This protocol describes the synthesis of the β-ketoester intermediate required for the subsequent cyclocondensation reaction.

Materials:

-

Ethyl acetoacetate

-

Benzyl chloride

-

Sodium metal

-

Absolute ethanol

-

Hydrochloric acid (for workup)

-

Diethyl ether (for extraction)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add sodium metal (1 equivalent) to absolute ethanol under an inert atmosphere. Allow the reaction to proceed until all the sodium has dissolved to form a clear solution of sodium ethoxide.

-

Addition of Ethyl Acetoacetate: To the freshly prepared sodium ethoxide solution, add ethyl acetoacetate (1 equivalent) dropwise at room temperature with stirring.

-

Benzylation: After the addition of ethyl acetoacetate is complete, add benzyl chloride (1 equivalent) dropwise to the reaction mixture.

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and carefully neutralize with dilute hydrochloric acid. Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure ethyl 3-oxo-4-phenylbutanoate.

Step 2: Synthesis of this compound (6-Benzyluracil)

This protocol outlines the cyclocondensation of the β-ketoester intermediate with urea to form the target pyrimidinedione.

Materials:

-

Ethyl 3-oxo-4-phenylbutanoate

-

Urea

-

Sodium metal

-

Absolute ethanol

-

Hydrochloric acid (for workup)

-

Water

Procedure:

-

Preparation of Sodium Ethoxide: Prepare a solution of sodium ethoxide in absolute ethanol as described in Step 1.

-

Reaction Mixture: To the sodium ethoxide solution, add ethyl 3-oxo-4-phenylbutanoate (1 equivalent) and urea (1.5 equivalents).

-

Cyclocondensation: Heat the reaction mixture to reflux and maintain for 6-8 hours. A precipitate may form as the reaction progresses.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Carefully add water to dissolve the precipitate. Acidify the solution with concentrated hydrochloric acid until a white precipitate forms.

-

Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and then with a small amount of cold ethanol. The crude 6-benzyluracil can be further purified by recrystallization from a suitable solvent such as ethanol or water to obtain a pure product.

Visualizations

Signaling Pathway and Workflow Diagrams

Caption: Experimental workflow for the two-step synthesis of this compound.

Caption: Chemical transformation pathway for the synthesis of 6-Benzyluracil.

Application Notes and Protocols for the Purification of 6-Benzylpyrimidine-2,4(1H,3H)-dione

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of 6-Benzylpyrimidine-2,4(1H,3H)-dione, a heterocyclic compound of interest in pharmaceutical research. The following methods are described: recrystallization, column chromatography, and preparative high-performance liquid chromatography (HPLC).

Introduction

This compound, also known as 6-benzyluracil, is a key intermediate in the synthesis of various biologically active molecules. The purity of this compound is critical for subsequent reactions and for ensuring the validity of biological screening data. This guide outlines established methods for its purification, providing detailed protocols to ensure reproducibility and high purity of the final product.

Purification Techniques Overview

The choice of purification technique depends on the scale of the synthesis, the nature of the impurities, and the desired final purity.

-

Recrystallization: A cost-effective method for purifying solid compounds, suitable for removing small amounts of impurities.

-

Column Chromatography: A versatile technique for separating compounds based on their differential adsorption to a stationary phase, effective for purifying larger quantities and removing closely related impurities.

-

Preparative HPLC: A high-resolution technique used for achieving very high purity, often employed in the final stages of purification or for challenging separations.

Data Presentation

While specific quantitative data for the purification of this compound is not extensively available in the public domain, the following table provides a general overview of the expected outcomes for each technique based on the purification of similar pyrimidine derivatives.

| Purification Technique | Typical Starting Purity | Expected Final Purity | Typical Recovery Yield | Scale |

| Recrystallization | 85-95% | >98% | 70-90% | Milligrams to Grams |

| Column Chromatography | 70-90% | >99% | 60-85% | Grams to Kilograms |

| Preparative HPLC | >95% | >99.5% | 50-80% | Micrograms to Grams |

Experimental Protocols

Recrystallization

This protocol is based on the general principle of dissolving the crude product in a minimal amount of a hot solvent and allowing it to crystallize upon cooling. For pyrimidine derivatives, ethanol is often a suitable solvent.

Materials:

-

Crude this compound

-

Ethanol (95% or absolute)

-

Erlenmeyer flasks

-

Hot plate with magnetic stirrer

-

Buchner funnel and flask

-

Filter paper

-

Ice bath

Protocol:

-

Place the crude this compound in an Erlenmeyer flask.

-

In a separate flask, heat the ethanol to its boiling point.

-

Add the minimum amount of hot ethanol to the crude product to achieve complete dissolution with stirring.

-

If colored impurities are present, add a small amount of activated charcoal and boil for a few minutes.

-

Perform a hot gravity filtration to remove any insoluble impurities and the activated charcoal.

-

Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

-

To maximize the yield, place the flask in an ice bath for 30 minutes.

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-